molecular formula C11H15N3O2 B1607918 4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate CAS No. 257932-10-8

4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate

Cat. No.: B1607918
CAS No.: 257932-10-8
M. Wt: 221.26 g/mol
InChI Key: ZGFMOHNPKVCHDP-UHFFFAOYSA-N
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Description

4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate is a heterocyclic compound that features an imidazole ring. Imidazole derivatives are known for their broad range of biological activities and applications in various fields such as medicine, agriculture, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of glyoxal with ammonia, followed by subsequent modifications to introduce the amino and hydroxy groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1,3-dihydroxy-5,5-dimethyl-2-phenylimidazolidin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-11(2)10(12)13(15)9(14(11)16)8-6-4-3-5-7-8/h3-7,9,12,15-16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFMOHNPKVCHDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=N)N(C(N1O)C2=CC=CC=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370680
Record name 5-Imino-4,4-dimethyl-2-phenylimidazolidine-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257932-10-8
Record name 5-Imino-4,4-dimethyl-2-phenylimidazolidine-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate
Reactant of Route 2
4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate
Reactant of Route 3
4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate
Reactant of Route 4
4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate
Reactant of Route 5
4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate
Reactant of Route 6
4-Amino-1-hydroxy-5,5-dimethyl-2-phenyl-2,5-dihydro-1h-imidazol-3-ium-3-olate

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